molecular formula C10H8K2O8S2 B7949893 DipotassiuM 2-Naphthol-6,8-disulfonate Hydrate

DipotassiuM 2-Naphthol-6,8-disulfonate Hydrate

Cat. No.: B7949893
M. Wt: 398.5 g/mol
InChI Key: HJGBPVYSHHVHNU-UHFFFAOYSA-L
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Description

Dipotassium 2-naphthol-6,8-disulfonate hydrate is a chemical compound with the molecular formula C10H6K2O7S2. It is a derivative of naphthol, where two sulfonic acid groups are attached to the naphthalene ring, and it is in the form of a hydrate. This compound is commonly used in various scientific research applications due to its unique chemical properties.

Synthetic Routes and Reaction Conditions:

  • Starting Materials: The synthesis of this compound typically begins with 2-naphthol as the starting material.

  • Sulfonation Reaction: The 2-naphthol undergoes sulfonation, where it reacts with sulfuric acid to introduce sulfonic acid groups at the 6 and 8 positions of the naphthalene ring.

  • Neutralization: The resulting product is then neutralized with potassium hydroxide to form the dipotassium salt.

  • Hydration: Finally, the compound is crystallized from water to obtain the hydrate form.

Industrial Production Methods: In an industrial setting, the process is scaled up to produce larger quantities of the compound. The reaction conditions, such as temperature, pressure, and concentration of reagents, are carefully controlled to ensure high yield and purity. The use of continuous reactors and efficient separation techniques helps in the large-scale production of this compound.

Types of Reactions:

  • Oxidation: this compound can undergo oxidation reactions to form various oxidized products.

  • Reduction: Reduction reactions can be performed to reduce the sulfonic acid groups.

  • Substitution: The compound can participate in substitution reactions, where the sulfonic acid groups are replaced by other functional groups.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

  • Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.

  • Substitution: Various nucleophiles and electrophiles can be used to achieve substitution reactions.

Major Products Formed:

  • Oxidation Products: Various oxidized derivatives of the compound.

  • Reduction Products: Reduced forms of the sulfonic acid groups.

  • Substitution Products: Compounds with different functional groups replacing the sulfonic acid groups.

Scientific Research Applications

Dipotassium 2-naphthol-6,8-disulfonate hydrate is widely used in scientific research due to its unique properties:

  • Chemistry: It is used as a reagent in organic synthesis and as a pH indicator in analytical chemistry.

  • Biology: The compound is used in biological studies to investigate enzyme activities and metabolic pathways.

  • Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism by which dipotassium 2-naphthol-6,8-disulfonate hydrate exerts its effects depends on its specific application. For example, in enzyme studies, it may act as a substrate or inhibitor, interacting with specific enzyme active sites. The molecular targets and pathways involved vary based on the context of its use.

Comparison with Similar Compounds

  • Potassium 2-naphthol-6,8-disulfonate: Similar to dipotassium 2-naphthol-6,8-disulfonate hydrate but without the hydrate.

  • Sodium 2-naphthol-6,8-disulfonate: Similar structure but with sodium instead of potassium.

  • Other naphthalene derivatives: Compounds with different substituents on the naphthalene ring.

Uniqueness: this compound is unique due to its specific combination of sulfonic acid groups and potassium ions, which influence its solubility, reactivity, and applications in various fields.

Properties

IUPAC Name

dipotassium;7-hydroxynaphthalene-1,3-disulfonate;hydrate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8O7S2.2K.H2O/c11-7-2-1-6-3-8(18(12,13)14)5-10(9(6)4-7)19(15,16)17;;;/h1-5,11H,(H,12,13,14)(H,15,16,17);;;1H2/q;2*+1;/p-2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HJGBPVYSHHVHNU-UHFFFAOYSA-L
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC2=C(C=C(C=C21)S(=O)(=O)[O-])S(=O)(=O)[O-])O.O.[K+].[K+]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8K2O8S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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DipotassiuM 2-Naphthol-6,8-disulfonate Hydrate
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DipotassiuM 2-Naphthol-6,8-disulfonate Hydrate
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DipotassiuM 2-Naphthol-6,8-disulfonate Hydrate
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DipotassiuM 2-Naphthol-6,8-disulfonate Hydrate

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